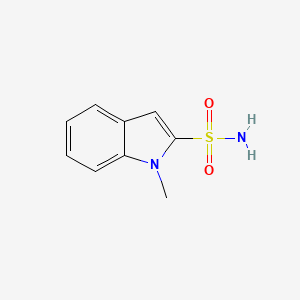![molecular formula C16H30N2O6 B13569458 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the selection of a suitable hexanoic acid derivative, followed by the introduction of Boc-protected amino groups through a series of reactions involving reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the bulk procurement of raw materials, automated reaction setups, and stringent quality control measures to ensure consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3,6-diaminohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(3S)-3,6-bis({[(benzyloxy)carbonyl]amino})hexanoic acid: Uses benzyloxycarbonyl (Cbz) groups instead of Boc, offering different reactivity and protection properties.
Uniqueness
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is unique due to its dual Boc protection, which provides enhanced stability and controlled reactivity. This makes it particularly valuable in synthetic and medicinal chemistry applications where precise control over reaction conditions is essential.
Propriétés
Formule moléculaire |
C16H30N2O6 |
|---|---|
Poids moléculaire |
346.42 g/mol |
Nom IUPAC |
(3S)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 |
Clé InChI |
YFYIYQVUQNRKIP-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


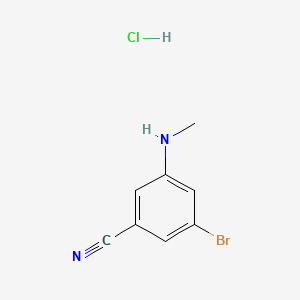
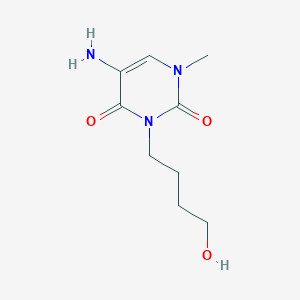

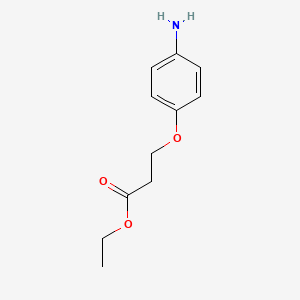
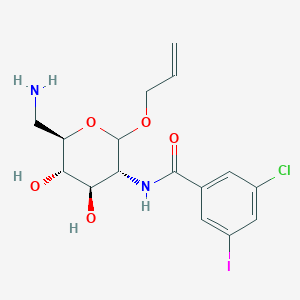
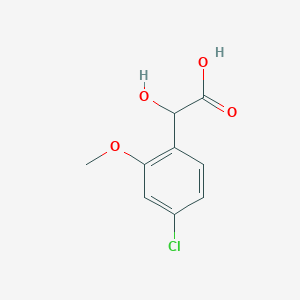
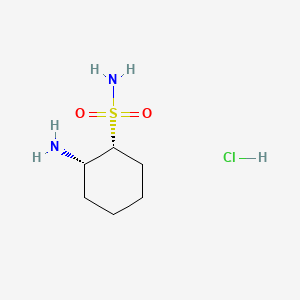

![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
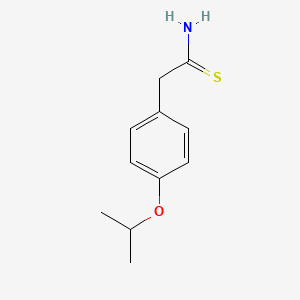
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
